N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a sulfonamide derivative based on the benzo[cd]indole scaffold. Its structure features a 1-ethyl group at the indole nitrogen, a 2-oxo group, and a sulfonamide moiety substituted with a 1,1-dioxidotetrahydrothiophen-3-yl group.
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-1-ethyl-2-oxobenzo[cd]indole-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S2/c1-2-19-14-6-7-15(12-4-3-5-13(16(12)14)17(19)20)26(23,24)18-11-8-9-25(21,22)10-11/h3-7,11,18H,2,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIZDCNPLTSAWPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)S(=O)(=O)NC4CCS(=O)(=O)C4)C=CC=C3C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells.
Mode of Action
This compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability.
Biochemical Pathways
The activation of GIRK channels by this compound affects the GPCR signaling pathways . These pathways play a crucial role in various physiological processes, including pain perception, epilepsy, reward/addiction, and anxiety.
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that may influence its interaction with various biological targets, particularly in the context of inflammatory diseases and cancer.
Structural Characteristics
The compound can be described by its molecular formula and a molecular weight of approximately 345.37 g/mol. The structure includes:
- A dioxo tetrahydrothiophene moiety .
- An indole ring , which is known for its role in various biological activities.
- A sulfonamide group , which enhances its pharmacological properties.
Biological Activity Overview
Research indicates that compounds with similar structural features often exhibit significant biological activities, including:
- Anti-inflammatory effects : Particularly through inhibition of tumor necrosis factor-alpha (TNF-α).
- Anticancer properties : Compounds in this class have shown promise in inhibiting cancer cell proliferation.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and proteins involved in inflammatory pathways. The sulfonamide group is known to interact with various targets, potentially leading to a reduction in TNF-α levels.
Research Findings
Recent studies have highlighted the efficacy of related compounds as TNF-α inhibitors. For instance, a study focusing on 2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide analogs found that certain modifications led to compounds with IC50 values as low as 3 μM, indicating strong inhibitory activity against TNF-α .
Comparative Analysis
A comparative analysis of similar compounds reveals the following:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide | Indole core with sulfonamide | Potent TNF-α inhibitor (IC50 = 3 μM) |
| Ethyl 1-(4-methoxyphenyl)-6-(4-nitrophenyl)-7-oxo-tetrahydropyridine | Methoxy and nitrophenyl groups | Anticancer activity |
| 3,4-Dichloro-N-(4-ethoxyphenyl)-benzothiophene | Benzothiophene core | Antimicrobial properties |
This table illustrates the diverse nature of compounds within this class while emphasizing the unique structural elements of this compound that may contribute to its distinct biological profile.
Case Studies
Several case studies have documented the effects of related compounds on various cell lines and animal models. For instance:
- In vitro studies showed that analogs of dihydrobenzo[cd]indole sulfonamides significantly reduced inflammation markers in human cell lines.
- Animal models demonstrated that these compounds could effectively reduce tumor growth in xenograft models when administered at specific dosages.
Comparison with Similar Compounds
Table 3: Property Comparison
| Property | Target Compound (Estimated) | S10 (Naphthalen-1-yl) | 2-chlorophenyl Derivative |
|---|---|---|---|
| LogP | ~2.5 (moderate polarity) | ~3.8 | ~4.1 |
| Solubility (µg/mL) | >50 (predicted) | <10 | <5 |
| H-bond acceptors | 6 | 5 | 4 |
| H-bond donors | 2 | 2 | 1 |
Rationale:
Q & A
Q. What are the key synthetic pathways for preparing N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide, and how can reaction conditions be optimized?
The synthesis typically involves coupling a sulfonamide intermediate (e.g., benzo[cd]indole-6-sulfonyl chloride) with the tetrahydrothiophene-derived amine. Key steps include:
- Sulfonylation : Reacting benzo[cd]indole-6-sulfonyl chloride with 1,1-dioxidotetrahydrothiophen-3-amine in a polar aprotic solvent (e.g., THF) under basic conditions (e.g., triethylamine) .
- Oxidation : The tetrahydrothiophene moiety is oxidized to the 1,1-dioxide form using agents like hydrogen peroxide or peracids .
- Yield optimization : Temperature control (0–25°C) and stoichiometric ratios (1:1.2 for amine:sulfonyl chloride) are critical. Chromatography (silica gel) or recrystallization (DMF/acetic acid) is used for purification .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- NMR : ¹H and ¹³C NMR are essential for confirming the benzo[cd]indole core, sulfonamide linkage, and tetrahydrothiophene-dioxide moiety. Key signals include aromatic protons (δ 7.5–8.5 ppm) and sulfone resonances (δ 3.2–4.0 ppm for SO₂CH₂) .
- HRMS : High-resolution mass spectrometry validates the molecular formula (e.g., [M+H]⁺ calculated for C₁₈H₂₀N₂O₅S₂: 432.0784) .
- IR : Confirms sulfonamide (1330–1370 cm⁻¹ for S=O) and carbonyl (1650–1700 cm⁻¹ for C=O) groups .
Q. How can researchers design preliminary biological assays to screen for activity?
- Target selection : Focus on pathways where sulfonamide derivatives are known inhibitors (e.g., TNF-α, carbonic anhydrase).
- In vitro assays :
- Controls : Include reference inhibitors (e.g., methotrexate for TNF-α) and validate results with dose-response curves (IC₅₀ calculations) .
Advanced Research Questions
Q. What challenges arise in crystallographic studies of this compound, and how can they be addressed using SHELX?
- Crystal growth : Poor solubility in common solvents necessitates trial of mixed solvents (e.g., DMSO/water) and slow evaporation.
- Refinement : Use SHELXL for high-resolution
- Validation : Check R1/wR2 convergence (< 5% discrepancy) and validate hydrogen bonding (e.g., sulfonamide N–H⋯O interactions) .
Q. How can structure-activity relationships (SAR) be explored for this scaffold?
Q. What computational methods are suitable for studying binding modes with biological targets?
Q. How should researchers resolve contradictions in biological data (e.g., high in vitro activity vs. low cellular efficacy)?
- Permeability : Measure logP (e.g., shake-flask method) to assess membrane penetration. If logP > 3, consider prodrug strategies (e.g., phosphate esters) .
- Metabolic stability : Conduct microsomal assays (human liver microsomes) to identify rapid degradation (e.g., CYP3A4-mediated oxidation) .
- Off-target effects : Use kinome-wide profiling (e.g., KINOMEscan) to rule out kinase inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
